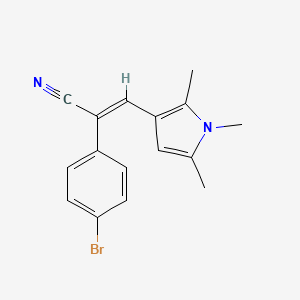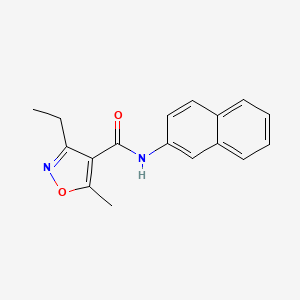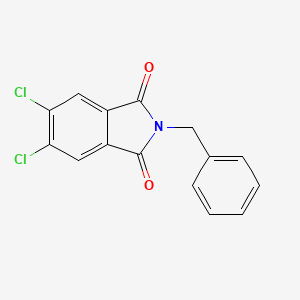
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as BRD-7552, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are epigenetic regulators involved in gene transcription.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the inhibition of the BET family of proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the activity of BET proteins, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile prevents the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has also been shown to inhibit the expression of genes involved in inflammation and immune response, suggesting potential applications in autoimmune and inflammatory diseases. In addition, the compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile for lab experiments is its specificity for the BET family of proteins. This allows researchers to study the effects of BET inhibition on gene transcription and cellular processes. However, one limitation of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. One area of focus is the development of more potent BET inhibitors with improved pharmacokinetic properties for clinical use. Another area of interest is the investigation of the role of BET proteins in various disease states, including cancer, inflammation, and neurological disorders. Further studies are also needed to elucidate the mechanisms of action and potential side effects of BET inhibitors. Overall, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown significant potential for therapeutic applications and warrants further investigation in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 1,2,5-trimethylpyrrole-3-carboxaldehyde, which is then reacted with 4-bromoaniline to form the intermediate product. The final step involves the reaction of the intermediate with acrylonitrile to produce 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. The synthesis of 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been reported in several scientific publications, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have potential therapeutic applications in several disease areas, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of BET proteins, which are involved in the expression of genes that promote cancer cell growth and survival. In preclinical studies, 2-(4-bromophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown promising results in inhibiting the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2/c1-11-8-14(12(2)19(11)3)9-15(10-18)13-4-6-16(17)7-5-13/h4-9H,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXDKIPIRHHIFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)
![1-(4-methylphenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5818747.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5818756.png)
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)

![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)